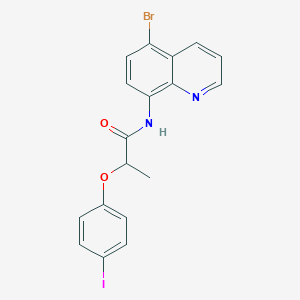
N~1~-(4-IODOPHENYL)-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N~1~-(4-IODOPHENYL)-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE” is a synthetic compound that features a unique combination of a triazole ring, an iodophenyl group, and an adamantane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~-(4-IODOPHENYL)-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.
Introduction of the nitro group: Nitration of the triazole ring can be performed using a nitrating agent such as nitric acid or a nitrating mixture.
Attachment of the iodophenyl group: This step might involve a coupling reaction, such as a Suzuki or Sonogashira coupling, using an iodophenyl precursor and a suitable catalyst.
Formation of the adamantanecarboxamide: The adamantane moiety can be introduced through an amide bond formation reaction, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The triazole ring can participate in various reduction reactions, potentially altering its electronic properties.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
Reduction of the nitro group: Formation of an amino derivative.
Substitution of the iodophenyl group: Formation of various functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing reaction rates and selectivity.
Materials Science: Its unique structure might be useful in the design of novel materials with specific electronic or mechanical properties.
Biology
Biological Probes: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Drug Development: Its structural features might make it a candidate for drug development, particularly in targeting specific biological pathways.
Medicine
Therapeutic Agents:
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Pharmaceuticals: Its potential as a pharmaceutical ingredient can be explored for various therapeutic applications.
Wirkmechanismus
The mechanism of action of “N~1~-(4-IODOPHENYL)-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The triazole ring and iodophenyl group can play crucial roles in binding to these targets, while the adamantane moiety might enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(4-bromophenyl)-1-adamantanecarboxamide
- 3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(4-chlorophenyl)-1-adamantanecarboxamide
- 3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(4-fluorophenyl)-1-adamantanecarboxamide
Uniqueness
The uniqueness of “N~1~-(4-IODOPHENYL)-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE” lies in the presence of the iodophenyl group, which can impart distinct electronic and steric properties compared to its bromophenyl, chlorophenyl, and fluorophenyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Eigenschaften
Molekularformel |
C19H20IN5O3 |
|---|---|
Molekulargewicht |
493.3g/mol |
IUPAC-Name |
N-(4-iodophenyl)-3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H20IN5O3/c20-14-1-3-15(4-2-14)22-16(26)18-6-12-5-13(7-18)9-19(8-12,10-18)24-11-21-17(23-24)25(27)28/h1-4,11-13H,5-10H2,(H,22,26) |
InChI-Schlüssel |
RCCXALIMIANPCL-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=CC=C(C=C5)I |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=CC=C(C=C5)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{5-[(4-Iodophenoxy)methyl]-2-furoyl}indoline](/img/structure/B446480.png)
![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446482.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B446483.png)
![3-bromo-N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B446484.png)



![Methyl 2-{[(4-bromophenyl)acetyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446490.png)

![3-({[4-(4-BIPHENYLYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B446492.png)
![isopropyl 2-{[(3,4-dichlorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B446493.png)

![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B446498.png)
![Isopropyl 2-{[(4-chlorophenyl)acetyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446503.png)
